N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide
Description
This compound features a biphenyl moiety linked to a hydroxypropyl group and a thiophene-acetamide side chain. Amide bonds, as seen here, are critical in drug design due to their stability and hydrogen-bonding capacity . Thiophene derivatives are known for diverse biological roles, including antimicrobial and anti-inflammatory effects . The hydroxypropyl group may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-21(24,15-22-20(23)14-19-8-5-13-25-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,24H,14-15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPEIQQMCZYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a biphenyl moiety, a hydroxypropyl group, and a thiophenyl acetamide structure. The synthesis typically involves multi-step reactions which may include:
- Formation of Biphenyl Intermediates : Utilizing Suzuki coupling reactions to connect halogenated and boronic acid derivatives.
- Functionalization : Introducing hydroxypropyl and thiophenyl groups through various coupling reactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of biphenyl and thiophene have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some studies demonstrate that such compounds can induce G1 or G2/M phase arrest in cancer cells, leading to apoptosis.
- Apoptosis Induction : The interaction of the compound with specific cellular targets can trigger apoptotic pathways. For example, compounds similar to this compound have been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
The biological effects of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : Its structure allows for binding to hydrophobic pockets in proteins, potentially modulating receptor activity.
Study on Anticancer Efficacy
A study conducted on similar biphenyl derivatives demonstrated a concentration-dependent inhibition of cell growth in human cancer cell lines. The results indicated that at concentrations ranging from 5 µM to 25 µM, significant reductions in cell viability were observed.
Antimicrobial Evaluation
In a comparative study, the antimicrobial efficacy of thiophene-containing compounds was assessed against common pathogens. Results showed that the tested compounds exhibited MIC values comparable to established antibiotics, indicating their potential as alternative therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Acetamides
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Structure : Lacks the biphenyl and hydroxypropyl groups but retains the thiophene-acetamide core.
- Activity : Demonstrates in vitro antimycobacterial activity (MIC = 12.5 µg/mL against M. tuberculosis H37Rv) .
- Synthesis : Prepared via coupling of 2-thiopheneacetic acid with 4-bromoaniline using carbodiimide reagents.
N-(1-Phenylpropan-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
Biphenyl-Containing Acetamides
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- Structure : Combines a fluorinated biphenyl with a coumarin-derived amide.
- Activity : Coumarin moieties confer anticoagulant and antimicrobial effects; this hybrid may exhibit dual functionality .
- Synthesis: Reacts 7-amino-4-methylcoumarin with flurbiprofen via DCC coupling .
Goxalapladib (CAS-412950-27-7)
Hydroxypropyl/Acetamide Hybrids
2-[([1,1'-Biphenyl]-4-yl)oxy]-N-(4-bromo-2-methylphenyl)acetamide
Structural and Functional Data Table
Key Findings and Trends
Thiophene vs. Biphenyl Trade-offs : Thiophene-containing analogs (e.g., ) prioritize antimicrobial activity, while biphenyl derivatives (e.g., ) target cardiovascular or inflammatory pathways.
Hydroxypropyl Role : The hydroxypropyl group in the target compound may improve water solubility compared to purely aromatic analogs (e.g., ).
Synthetic Efficiency : DCC-mediated couplings (used in ) achieve high yields (>80%), suggesting scalability for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
